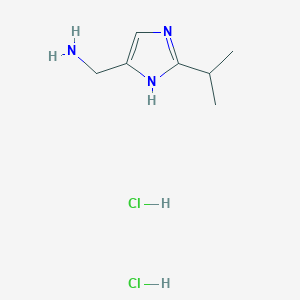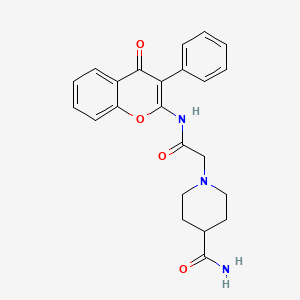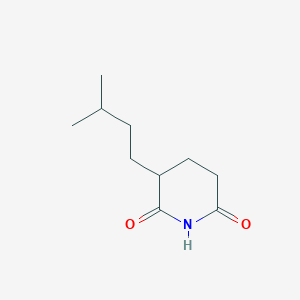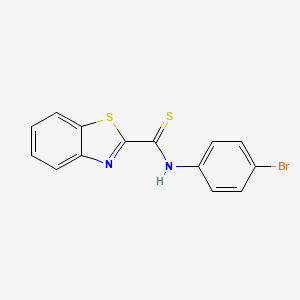amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860650-63-1](/img/structure/B2554186.png)
4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C10H9ClF3N5O and its molecular weight is 307.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
The compound 4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives have been extensively studied for their potential applications in various scientific research areas. Here, we explore these applications based on recent scientific studies.
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, including structures similar to the mentioned compound, demonstrates significant antimicrobial properties. These compounds have been synthesized and assessed for their effectiveness against a range of microorganisms. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antitubercular and Antifungal Studies
Compounds structurally related to the one have been evaluated for their antitubercular and antifungal activities. Dave et al. (2007) investigated thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, revealing their potential as antimicrobial and antitubercular agents (Dave, Purohit, Akbari, & Joshi, 2007).
Synthesis and Characterization of Novel Derivatives
The synthesis and exploration of new 1,2,4-triazole derivatives have been a focus to assess their potential applications. For example, Neelgundmath and Kotresh (2012) synthesized a series of novel 1,3,4-triazole-2-one derivatives, which were characterized and evaluated for their antibacterial, antifungal, and anti-inflammatory activities, demonstrating the versatility of these compounds in medicinal chemistry (Neelgundmath & Kotresh, 2012).
Pharmacological Evaluations
Pharmacological evaluations of these compounds have shown promising results in various applications. For instance, the study by Holla et al. (2006) synthesized triazolothiadiazines and triazolothiadiazoles containing chloropyridinyl methyl moiety, which were characterized and assessed for their antibacterial and insecticidal activities, highlighting the compound's potential in developing new pharmacological agents (Holla, Prasanna, Poojary, Rao, & Shridhara, 2006).
These studies underscore the importance of 4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives in scientific research, particularly in the development of new antimicrobial and pharmacological agents. The ability to synthesize and modify these compounds opens new avenues for research in medicinal chemistry and drug development.
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . Thermal decomposition can lead to the release of irritating gases and vapors .
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
properties
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-methyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N5O/c1-5-16-17-9(20)19(5)18(2)8-7(11)3-6(4-15-8)10(12,13)14/h3-4H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGLDJRETMQIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2554107.png)

![4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2554111.png)

![2-(2,5-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2554113.png)


![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554119.png)


![Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate](/img/structure/B2554123.png)
![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2554124.png)